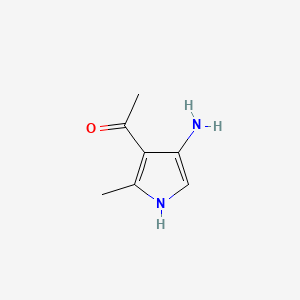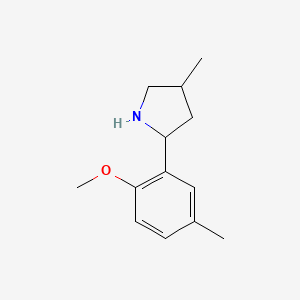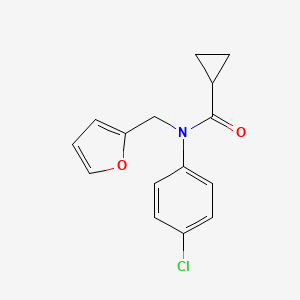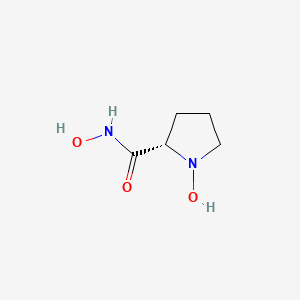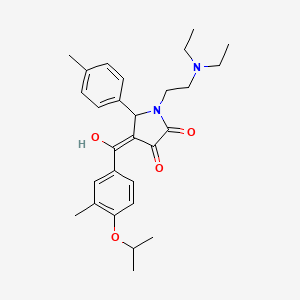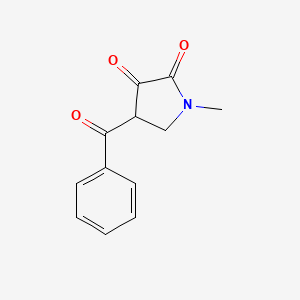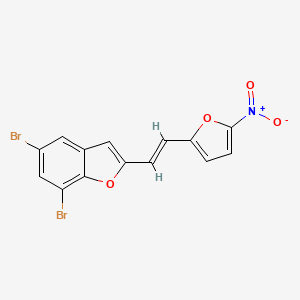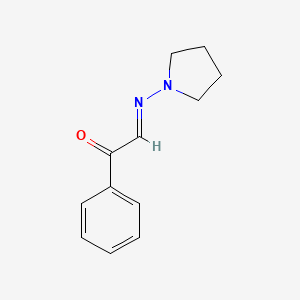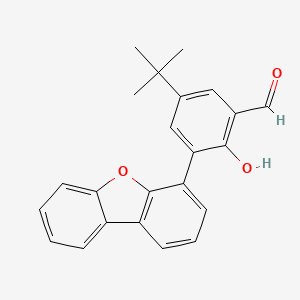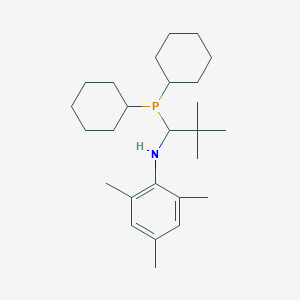
N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline: is a specialized compound primarily used in research and experimental applications. It is categorized under nonchiral phosphine ligands and achiral aminophosphine ligands . This compound is known for its unique structure, which includes a dicyclohexylphosphino group and a trimethylaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline is used as a ligand in catalytic reactions. It helps in stabilizing transition metal complexes, which are crucial for various catalytic processes .
Medicine: While its direct applications in medicine are limited, the compound’s role in facilitating chemical reactions makes it valuable in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including polymerization and material science .
Mechanism of Action
The mechanism of action of N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparison with Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with different steric and electronic properties.
Tricyclohexylphosphine: Similar in structure but with three cyclohexyl groups instead of two.
Di-tert-butylphosphine: Contains tert-butyl groups, offering different steric hindrance and electronic effects.
Uniqueness: N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline is unique due to its specific combination of dicyclohexylphosphino and trimethylaniline groups. This combination provides distinct steric and electronic properties, making it suitable for specialized applications in catalysis and material science .
Properties
Molecular Formula |
C26H44NP |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
N-(1-dicyclohexylphosphanyl-2,2-dimethylpropyl)-2,4,6-trimethylaniline |
InChI |
InChI=1S/C26H44NP/c1-19-17-20(2)24(21(3)18-19)27-25(26(4,5)6)28(22-13-9-7-10-14-22)23-15-11-8-12-16-23/h17-18,22-23,25,27H,7-16H2,1-6H3 |
InChI Key |
VBAUENDSTCVFES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(C(C)(C)C)P(C2CCCCC2)C3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine](/img/structure/B12880417.png)
